molecular formula C9H13IN2 B2934808 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole CAS No. 1354704-74-7

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

Cat. No.: B2934808
CAS No.: 1354704-74-7
M. Wt: 276.121
InChI Key: LNZSIYAGSABERJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound is notable for its unique substitution pattern, which includes a cyclopentyl group, an iodine atom, and a methyl group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopentanone derivative, the introduction of iodine and methyl groups can be achieved through halogenation and alkylation reactions, respectively. The final cyclization step forms the pyrazole ring. Industrial production methods may employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development, targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism .

Comparison with Similar Compounds

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-cyclopentyl-3-iodo-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2/c1-7-6-9(10)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZSIYAGSABERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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